Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a fluorophenyl methoxy group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Fluorophenyl Methoxy Group: This step involves the reaction of the benzofuran core with a fluorophenyl methanol derivative under suitable conditions, often using a base such as potassium carbonate.
Esterification: The carboxylic acid group on the benzofuran core is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Hydrolysis: Carboxylic acid, ethanol.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a receptor and block its activity, thereby inhibiting a signaling pathway involved in inflammation or cancer progression.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
Ethyl 2-tert-butyl-5-[(2-bromophenyl)methoxy]-1-benzofuran-3-carboxylate: Contains a bromine atom, which can affect its chemical properties and interactions.
Ethyl 2-tert-butyl-5-[(2-iodophenyl)methoxy]-1-benzofuran-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical behavior and biological interactions.
Properties
Molecular Formula |
C22H23FO4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-[(2-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H23FO4/c1-5-25-21(24)19-16-12-15(26-13-14-8-6-7-9-17(14)23)10-11-18(16)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 |
InChI Key |
HGAPZZXNRBRECY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3F)C(C)(C)C |
Origin of Product |
United States |
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